molecular formula C18H20F2N2 B5826974 1-[(2,4-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine

1-[(2,4-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine

Cat. No.: B5826974
M. Wt: 302.4 g/mol
InChI Key: CDOJPKCCMUORJC-UHFFFAOYSA-N
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Description

1-[(2,4-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two fluorine atoms on the phenyl ring and a methyl group on the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(2,4-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine typically involves the reaction of 2,4-difluorobenzyl chloride with 4-methylphenylpiperazine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

In industrial settings, the production of this compound may involve more efficient and scalable methods, including continuous flow synthesis and the use of automated reactors to optimize yield and purity.

Chemical Reactions Analysis

1-[(2,4-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2,4-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: This compound is used in the development of new pharmaceuticals and in the study of biological pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(2,4-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to its biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[(2,4-Difluorophenyl)methyl]-4-(4-methylphenyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-(4-Trifluoromethylphenyl)piperazine
  • 1-(4-Methoxyphenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine

These compounds share similar structural features but differ in the substituents on the phenyl ring, which can significantly affect their chemical properties and applications. The presence of fluorine atoms in this compound makes it unique in terms of its reactivity and interaction with molecular targets.

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2/c1-14-2-6-17(7-3-14)22-10-8-21(9-11-22)13-15-4-5-16(19)12-18(15)20/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOJPKCCMUORJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354795
Record name 1-[(2,4-difluorophenyl)methyl]-4-(4-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5427-34-9
Record name 1-[(2,4-difluorophenyl)methyl]-4-(4-methylphenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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